molecular formula C27H22N2O B5032968 (1-Benzylbenzimidazol-2-yl)-diphenylmethanol

(1-Benzylbenzimidazol-2-yl)-diphenylmethanol

Cat. No.: B5032968
M. Wt: 390.5 g/mol
InChI Key: YYINFPLORRSQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylbenzimidazol-2-yl)-diphenylmethanol is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are widely studied due to their structural similarity to naturally occurring nucleotides, allowing them to interact easily with biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylbenzimidazol-2-yl)-diphenylmethanol typically involves the reaction of benzimidazole derivatives with benzyl halides and diphenylmethanol. One common method involves the use of a one-pot three-component reaction of 2-haloanilines, aldehydes, and sodium azide (NaN3) catalyzed by copper chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . This method provides good yields and is efficient for synthesizing benzimidazole derivatives.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylbenzimidazol-2-yl)-diphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

(1-Benzylbenzimidazol-2-yl)-diphenylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzylbenzimidazol-2-yl)-diphenylmethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological processes, leading to its therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-(4-Aminophenyl)benzimidazole

Uniqueness

(1-Benzylbenzimidazol-2-yl)-diphenylmethanol is unique due to its specific structure, which combines the benzimidazole ring with a benzyl group and diphenylmethanol moiety. This unique combination enhances its biological activity and stability compared to other benzimidazole derivatives .

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c30-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-28-24-18-10-11-19-25(24)29(26)20-21-12-4-1-5-13-21/h1-19,30H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYINFPLORRSQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.